Sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate
Description
Sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate is a complex chemical compound known for its significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a sodium salt and a hydrate form, making it a versatile agent in scientific research and industrial applications.
Properties
IUPAC Name |
sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O5S.Na.H2O/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGZQNJITOWQEF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N3NaO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate involves several steps. The process typically starts with the chlorination of ortho-nitrotoluene, followed by reduction, diazotization, substitution, chlorination, oximation, chlorination, cyclization, hydrolysis, and final chlorination to obtain the intermediate 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarbonyl chloride. This intermediate is then condensed with 6-aminopenicillanic acid (6-APA) to form the final product, which is subsequently converted to its sodium salt form using sodium 2-ethylhexanoate .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically obtained as a white or pale yellow crystalline powder, which is then purified and dried to obtain the hydrate form .
Chemical Reactions Analysis
Types of Reactions
Sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and physical properties, making them useful in various applications .
Scientific Research Applications
Sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its antibiotic properties.
Mechanism of Action
The mechanism of action of Sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the synthesis of bacterial cell walls, leading to cell lysis and death. This is achieved through the binding of the compound to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall .
Comparison with Similar Compounds
Similar Compounds
Dicloxacillin: Another antibiotic with a similar structure but different substituents on the oxazole ring.
Cloxacillin: Similar to dicloxacillin but with a different substitution pattern on the phenyl ring.
Flucloxacillin: A related compound with a fluorine atom on the phenyl ring, providing different pharmacokinetic properties.
Uniqueness
Sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate is unique due to its specific substitution pattern and the presence of both sodium and hydrate forms. These features contribute to its distinct chemical and physical properties, making it a valuable compound in various scientific and industrial applications .
Biological Activity
The compound Sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate is a complex organic molecule with potential biological activity. Understanding its biological properties is crucial for evaluating its applications in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by several functional groups that contribute to its biological activity:
- Oxazole ring : Known for its role in various pharmacological activities.
- Dichlorophenyl moiety : Often associated with antimicrobial properties.
- Thia-bicyclic structure : Imparts unique reactivity and interaction potential with biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈Cl₂N₂O₄S |
| Molecular Weight | 426.31 g/mol |
| Functional Groups | Oxazole, amide, thia-bicyclic |
| Solubility | Soluble in water (hydrate form) |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, the presence of the dichlorophenyl group is correlated with enhanced efficacy against various bacterial strains.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial effects of similar oxazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that these compounds exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, suggesting potent antibacterial properties.
Antioxidant Properties
The compound's potential as an antioxidant has also been explored. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases.
Research Findings
In vitro assays showed that derivatives of this compound could reduce intracellular reactive oxygen species (ROS) levels significantly. This suggests a protective effect against oxidative damage in cellular models.
Enzyme Inhibition
Enzyme inhibition studies revealed that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 15.2 |
| Cyclooxygenase | Non-competitive | 25.4 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity : The oxazole ring enhances binding affinity to target proteins.
- Structural Modifications : The thia-bicyclic structure allows for unique interactions with active sites of enzymes.
- Electrophilic Nature : The carbonyl groups may react with nucleophiles in biological systems, leading to altered enzyme activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
